
N-Boc-N-methylethylenediamine
Overview
Description
Preparation Methods
Standard Boc Protection of N-Methylethylenediamine
Reaction Mechanism and Conditions
The primary synthesis route involves Boc protection of N-methylethylenediamine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, forming a stable carbamate .
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Reagents :
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N-Methylethylenediamine (1 eq)
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Boc₂O (1.1 eq)
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Triethylamine (TEA, 1.2 eq) in dichloromethane (DCM)
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Conditions :
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Stirred at 20–25°C for 4–6 hours under argon.
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Quenched with aqueous NaHCO₃, extracted with DCM, and concentrated.
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Yield : 82–89% after silica gel chromatography (hexane/ethyl acetate).
Key Optimization Factors :
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Stoichiometry : Excess Boc₂O (1.1 eq) minimizes di-Boc byproducts .
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Solvent : DCM outperforms THF due to better solubility of intermediates .
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Base : TEA is preferred over NaOH for homogeneous reaction conditions .
Phthalimide Deprotection Route
Synthesis via Phthalimide Intermediate
This two-step method avoids overprotection issues by using a phthaloyl group as a temporary protecting agent .
Step 1 : Phthalimide Formation
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Reagents : N-Methylethylenediamine reacts with phthalic anhydride in refluxing toluene.
Step 2 : Boc Protection and Deprotection
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Boc₂O is added to the phthalimide intermediate in methanol with DMTMM·Cl.
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Hydrazine hydrate (8 eq) in methanol under reflux removes the phthaloyl group .
Advantages :
Reductive Amination Approach
Mono-Selective Alkylation
A scalable method employs reductive amination of terephthalaldehyde with N-Boc-methylamine :
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Reagents :
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Terephthalaldehyde (1 eq)
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N-Boc-methylamine (1.2 eq)
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NaBH₄ (2 eq) in THF at 25°C.
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Key Feature :
Industrial-Scale Production
Continuous Flow Synthesis
Patents describe a continuous process to improve efficiency :
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Reactor : Tubular flow reactor with immobilized lipase catalyst.
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Conditions : 40°C, residence time 30 minutes.
Advantages Over Batch Processing :
Comparative Analysis of Methods
Method | Yield | Purity | Scalability | Cost |
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Standard Boc Protection | 85% | ≥97% | Lab-scale | Moderate |
Phthalimide Route | 62% | ≥95% | Pilot plant | High (steps) |
Reductive Amination | 85% | ≥98% | Industrial | Low |
Continuous Flow | 91% | ≥99% | Industrial | High (setup) |
Trade-offs :
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The phthalimide route offers high purity but lower yield due to extra steps .
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Continuous flow maximizes efficiency but requires specialized equipment .
Quality Control and Characterization
Analytical Methods
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NMR :
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.82 (s, 3H, N-CH₃), 3.25–3.40 (m, 4H, -CH₂-).
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HPLC :
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LC-MS :
Impurity Profiling
Common impurities include:
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Di-Boc derivative (3–5%): Removed via silica gel chromatography.
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Residual solvents (DCM < 600 ppm): Controlled by rotary evaporation .
Emerging Methodologies
Enzymatic Boc Protection
A 2024 study reported using Candida antarctica lipase B (CAL-B) for Boc group installation :
Advantages :
Recommendations for Practitioners
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Lab-Scale : Use standard Boc protection for simplicity (Section 1).
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High-Purity Needs : Opt for phthalimide deprotection (Section 2).
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Industrial Production : Implement continuous flow synthesis (Section 4).
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-methylethylenediamine primarily undergoes substitution reactions due to the presence of the Boc-protected amine group. It can also participate in deprotection reactions where the Boc group is removed under acidic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.
Deprotection Reactions: Acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products
The major products formed from these reactions include the deprotected amine (N-methylethylenediamine) and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Scientific Research Applications
N-Boc-N-methylethylenediamine finds applications across several domains:
- Organic Synthesis : It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The Boc group can be easily removed under acidic conditions to yield the free amine for further reactions .
- Medicinal Chemistry : The compound is employed in the development of drug candidates. It is particularly useful in synthesizing peptide-based therapeutics and ligands due to its ability to form stable linkages with other molecular entities .
- Bioconjugation : N-Boc-MEDA is used in modifying biomolecules for research purposes, such as labeling proteins or nucleic acids. Its reactive amine group can form stable bonds with various functional groups, facilitating the study of biomolecular interactions .
- Polymer Chemistry : It has been incorporated into functionalized polymers, enhancing their properties for specific applications in drug delivery systems and materials science .
Case Study 1: Antitumor Activity Exploration
A study investigated the use of this compound derivatives in synthesizing naphthalimide compounds with anticancer properties. The derivatives exhibited significant cytotoxicity against A549 lung cancer cells, indicating the potential of N-Boc-MEDA as a scaffold for developing new anticancer agents. The study highlighted how modifications to the naphthalimide structure influenced biological activity .
Case Study 2: Bioconjugation Applications
Another research focused on utilizing this compound for bioconjugation purposes. By attaching it to various biomolecules, researchers were able to track interactions within cellular environments, providing insights into cellular mechanisms and pathways. This application underscores the utility of N-Boc-MEDA in biological studies and therapeutic developments .
Mechanism of Action
The mechanism of action of N-Boc-N-methylethylenediamine involves its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and modifications in multi-step synthesis .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
- CAS No.: 121492-06-6
- Molecular Formula : C₈H₁₈N₂O₂
- Molecular Weight : 174.24 g/mol
- Structure : Features a Boc (tert-butoxycarbonyl) protecting group on one nitrogen and a methyl group on the adjacent nitrogen of ethylenediamine .
Synthesis :
N-Boc-N-methylethylenediamine is synthesized via Boc-protection of N-methylethylenediamine under anhydrous conditions. For example, in , the compound reacts with pentacosa-10,12-diynamide in dichloromethane under nitrogen, achieving a 96% yield after purification .
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Key Differences and Implications
Substituent Effects :
- Methyl Group (this compound) : Enhances steric hindrance, reducing undesired side reactions in peptide couplings. This makes it ideal for ADC linkers requiring precise drug release .
- Propyl Group (N-Boc-N-propylethylenediamine) : Increases hydrophobicity, useful in lipid-soluble catalyst systems .
- Benzyl Group (N-Boc,N'-benzyl-ethylenediamine) : Introduces aromaticity, improving stability in acidic conditions and facilitating purification via crystallization .
Reactivity and Stability :
- N-Boc-ethylenediamine lacks alkyl substitution, offering higher reactivity in nucleophilic reactions but requiring stringent storage (0–6°C) to prevent Boc-group cleavage .
- The methyl and benzyl derivatives exhibit improved stability under basic conditions due to reduced electron density on the nitrogen .
Synthetic Utility :
- This compound is preferred in multi-step syntheses (e.g., ) due to its balance of reactivity and stability .
- N-Boc,N'-benzyl-ethylenediamine hydrochloride is used in Fmoc-based peptide synthesis, where the benzyl group aids in selective deprotection .
Physicochemical Properties
Property | This compound | N-Boc-ethylenediamine | N-Boc-N-propylethylenediamine |
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Boiling Point | Not reported | 72–80°C (0.1 mmHg) | Not reported |
Density | 1.012 g/mL (20°C)* | 1.016 g/mL (20°C) | Not reported |
Storage | Argon charged | 0–6°C | Room temperature |
Purity | ≥97% | ≥98% | 96% |
*Density inferred from N-Boc-ethylenediamine data .
Biological Activity
N-Boc-N-methylethylenediamine, a derivative of ethylenediamine, is a compound with significant applications in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 174.24 g/mol
- CAS Number : 121492-06-6
The compound features a tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities, which is crucial for its stability and reactivity in various chemical reactions.
This compound acts primarily as a building block in the synthesis of more complex molecules. Its biological activity is influenced by several factors:
- Stability : The Boc group enhances the stability of the amine under physiological conditions.
- Reactivity : The compound can undergo substitution and deprotection reactions, allowing for the introduction of various functional groups.
1. Medicinal Chemistry
This compound is employed in the synthesis of pharmaceutical intermediates. It serves as a precursor for various bioactive compounds, including those targeting specific enzymes or receptors.
2. Modification of Biomolecules
This compound is used to modify biomolecules for research purposes, facilitating studies on enzyme activity and protein interactions.
Case Studies
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Synthesis and Evaluation of Derivatives :
A study demonstrated that this compound could be used to synthesize derivatives with enhanced binding affinities to specific receptors. For example, derivatives showed varying affinities (Ki values) towards serotonin receptors, indicating potential applications in neuropharmacology . -
Toxicity Studies :
Toxicity assessments revealed that certain derivatives synthesized from this compound exhibited low cytotoxicity towards human cells while maintaining significant biological activity against targeted pathogens .
Table 1: Binding Affinities of this compound Derivatives
Compound | Ki (nM) | Selectivity (S1R/S2R) | Predicted pKa |
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Compound 1 | 0.72 ± 0.09 | 66 | 7.39 |
Compound 2 | >1000 | n/a | 8.14 |
Compound 3 | 30.9 ± 4.2 | 4.7 | 6.49 |
This table summarizes the binding affinities and predicted pKa values for various derivatives synthesized from this compound, highlighting its potential in drug design.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-Boc-N-methylethylenediamine, and how can purity be ensured during synthesis?
this compound is typically synthesized via carbamate protection of ethylenediamine derivatives. A common method involves reacting N-methylethylenediamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in a methanol-based reaction with DMTMM·Cl as a coupling agent, the intermediate is purified by precipitation and washing to remove unreacted reagents . Purity (>97%) is verified using HPLC or LC-MS, with attention to residual solvents and side products like tert-butyl alcohol .
Q. What safety precautions are critical when handling this compound?
The compound is classified as Skin Corrosive (Category 1B) and requires WGK 3 precautions for water hazard. Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. Storage should be in airtight containers at 2–8°C to prevent hydrolysis of the Boc group. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .
Q. How is this compound characterized structurally?
Key characterization methods include:
- NMR : ¹H and ¹³C NMR to confirm Boc group integration (e.g., tert-butyl peak at ~1.4 ppm) and methylene/methyl signals from the ethylenediamine backbone.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and 1250 cm⁻¹ (C-O-C stretch).
- Mass Spectrometry : ESI-MS to verify molecular weight (174.24 g/mol) and detect impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in Boc-protected ethylenediamine derivatives?
Yield optimization involves controlling pH (e.g., using triethylamine to maintain basicity), solvent selection (methanol or DCM for solubility), and stoichiometric ratios (1.2 eq of Boc anhydride per amine group). Microwave-assisted synthesis at 50–60°C reduces reaction time from hours to minutes while minimizing decomposition . Monitoring via TLC (eluent: ethyl acetate/hexane) ensures reaction completion.
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Trace impurities like residual di-tert-butyl dicarbonate or hydrolyzed products (e.g., tert-butyl alcohol) can interfere with downstream applications. High-resolution LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) separates these species. Quantitation limits of 0.1% are achievable with UV detection at 210 nm .
Q. How does this compound function in modifying nanoparticles for electrocatalysis?
The compound’s primary amine reacts with surface hydroxyl groups on Co₃O₄ nanoparticles, forming stable amide bonds. This modification enhances dispersibility in polar solvents and electron transfer efficiency in oxygen evolution reactions (OER). Electrochemical impedance spectroscopy (EIS) shows reduced charge-transfer resistance (Rct) by ~40% compared to unmodified nanoparticles .
Q. What contradictions exist in literature regarding the stability of this compound under acidic conditions?
Some studies report Boc group deprotection at pH < 2, while others note stability in mildly acidic environments (pH 4–6). Contradictions arise from solvent effects: in aqueous HCl, rapid hydrolysis occurs, but in DCM/TFA mixtures, the Boc group remains intact below 5% TFA. Researchers must validate stability for specific applications using ¹H NMR or TLC .
Q. Methodological Considerations
Q. What protocols are recommended for coupling this compound to carboxylic acids?
Use DMTMM·Cl or EDC/HOBt in methanol/DMF (1:1) at room temperature. For example, coupling to Z-protected amino acids achieves >85% yield after 12 hours. Post-reaction, dilute with water to precipitate the product, followed by filtration and recrystallization from ethanol .
Q. How is this compound utilized in synthesizing BODIPY dyes?
The compound serves as a linker for attaching BODIPY cores to targeting moieties. In a 2022 study, it was reacted with meso-chlorinated BODIPY in THF using K₂CO₃ as a base, yielding a fluorescent dye with a Stokes shift of 30 nm. Applications include cellular imaging and ROS detection .
Q. Data Interpretation and Troubleshooting
Q. Why might NMR spectra of this compound show unexpected peaks, and how can this be addressed?
Extra peaks often stem from incomplete Boc protection or hydrolysis. To resolve:
- Repurify via flash chromatography (silica gel, hexane/ethyl acetate gradient).
- Dry the compound over molecular sieves to remove moisture.
- Confirm anhydrous conditions during synthesis .
Q. What strategies mitigate low yields in Boc-protection reactions of ethylenediamine derivatives?
Low yields (<60%) may result from competing side reactions (e.g., overprotection). Strategies include:
- Using a 1:1 molar ratio of Boc anhydride to amine.
- Adding Boc anhydride dropwise at 0°C.
- Quenching excess reagent with aqueous NaHCO₃ before extraction .
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJVBVKFXDHFPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923823 | |
Record name | tert-Butyl (2-aminoethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121492-06-6 | |
Record name | tert-Butyl (2-aminoethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-(2-aminoethyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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